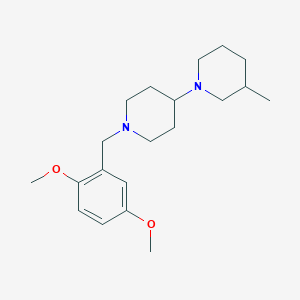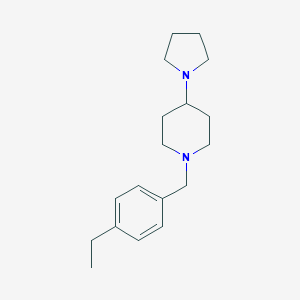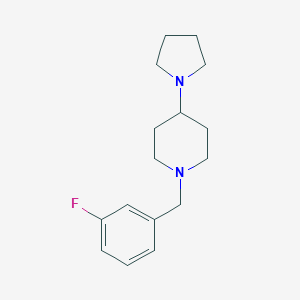![molecular formula C23H30FN3S B247051 1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine](/img/structure/B247051.png)
1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine, also known as FPBP, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications.
作用机制
1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine acts as a partial agonist at the serotonin 5-HT1A receptor, which results in the activation of downstream signaling pathways. This leads to the modulation of neurotransmitter release and neuronal activity in various brain regions, including the prefrontal cortex, hippocampus, and amygdala. 1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine also exhibits antagonist activity at the serotonin 5-HT2A receptor, which has been implicated in the pathophysiology of schizophrenia and other psychotic disorders.
Biochemical and Physiological Effects
1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine has been shown to produce a range of biochemical and physiological effects in preclinical studies. These include anxiolytic, antidepressant, and antipsychotic-like effects in animal models of anxiety, depression, and schizophrenia, respectively. 1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine has also been found to enhance cognitive function and memory consolidation in rodents.
实验室实验的优点和局限性
One of the main advantages of 1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine is its high selectivity for the serotonin 5-HT1A receptor, which makes it a promising candidate for the development of novel antidepressant and anxiolytic drugs. However, its limited selectivity for other serotonin receptor subtypes and potential off-target effects on other neurotransmitter systems may pose challenges in its clinical development.
未来方向
There are several potential future directions for research on 1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine. These include:
1. Further exploration of its therapeutic potential in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease.
2. Development of novel analogs with improved selectivity and pharmacokinetic properties.
3. Investigation of its effects on neuroinflammation and oxidative stress, which have been implicated in the pathophysiology of various brain disorders.
4. Examination of its potential as a tool for studying the role of the serotonin system in brain function and behavior.
Conclusion
In conclusion, 1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its high selectivity for the serotonin 5-HT1A receptor and modulation of other neurotransmitter systems make it a promising candidate for the development of novel drugs. However, further research is needed to fully understand its mechanism of action and potential limitations in clinical development.
合成方法
The synthesis of 1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine involves the reaction of 1-(2-fluorophenyl)piperazine with 1-[4-(methylsulfanyl)benzyl]-4-piperidinone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography to obtain pure 1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine.
科学研究应用
1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit high affinity and selectivity for the serotonin 5-HT1A receptor, which plays a crucial role in regulating mood, anxiety, and stress. 1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine.
属性
产品名称 |
1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine |
|---|---|
分子式 |
C23H30FN3S |
分子量 |
399.6 g/mol |
IUPAC 名称 |
1-(2-fluorophenyl)-4-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C23H30FN3S/c1-28-21-8-6-19(7-9-21)18-25-12-10-20(11-13-25)26-14-16-27(17-15-26)23-5-3-2-4-22(23)24/h2-9,20H,10-18H2,1H3 |
InChI 键 |
OIWNZSOBJYBZIG-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4F |
规范 SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B246968.png)




![1-(2-Fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246980.png)
![1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246981.png)
![2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B246982.png)

![1-(2-Fluorophenyl)-4-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]piperazine](/img/structure/B246985.png)



